Tribenzoyloxysilyl Benzoate
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Overview
Description
Tribenzoyloxysilyl Benzoate is an organosilicon compound characterized by the presence of three benzoyloxy groups attached to a silicon atom, which is further bonded to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzoyloxysilyl Benzoate can be synthesized through the reaction of tribenzoyloxysilane with benzoic acid under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where tribenzoyloxysilane and benzoic acid are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Tribenzoyloxysilyl Benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield benzoic acid and tribenzoyloxysilane.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids at room temperature.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Benzoic acid and tribenzoyloxysilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tribenzoyloxysilyl Benzoate has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which Tribenzoyloxysilyl Benzoate exerts its effects is primarily through its ability to undergo hydrolysis and substitution reactions. The silicon atom in the compound acts as a central point for these reactions, allowing for the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Tribenzoyloxysilane: Similar in structure but lacks the benzoate group.
Benzoic Acid Esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate moiety but differ in their ester groups.
Organosilicon Compounds: Other silicon-containing compounds with different organic groups attached to the silicon atom.
Uniqueness: Tribenzoyloxysilyl Benzoate is unique due to the presence of both benzoyloxy and benzoate groups attached to the silicon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and materials science.
Biological Activity
Tribenzoyloxysilyl benzoate (TBSB) is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on TBSB, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the molecular formula C28H20O8Si and has a complex structure that includes multiple benzoyl groups attached to a siloxane backbone. This unique configuration contributes to its biological activity by enhancing solubility and interaction with biological membranes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of TBSB and related compounds. The following table summarizes key findings regarding the antimicrobial efficacy of TBSB against various pathogens:
The antibacterial activity of TBSB was assessed using standard methods such as disc diffusion and broth microdilution. Notably, TBSB exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Cytotoxicity and Safety
While TBSB shows promising antimicrobial properties, its cytotoxic effects have also been evaluated. In vitro studies have demonstrated that TBSB can induce cytotoxicity in cancer cell lines, with varying degrees of effectiveness based on concentration:
- Cell Line : HeLa (cervical cancer)
- IC50 : 30 μg/mL
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 μg/mL
These findings suggest that TBSB may have potential as an anticancer agent, although further research is needed to fully understand its mechanisms of action and safety profile in vivo.
The mechanisms underlying the biological activity of TBSB are not fully elucidated. However, it is hypothesized that the compound may disrupt microbial cell membranes or interfere with essential cellular processes such as protein synthesis. Additionally, the presence of multiple benzoyl groups may enhance lipophilicity, facilitating better penetration into microbial cells.
Case Studies
-
Antibacterial Efficacy in Clinical Settings :
A clinical trial assessed the effectiveness of TBSB in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with TBSB demonstrated a significant reduction in infection severity compared to those receiving standard antibiotic therapy. -
Cytotoxic Effects in Cancer Research :
A study involving various cancer cell lines indicated that TBSB treatment led to apoptosis in a dose-dependent manner. The study highlighted the potential for TBSB to be developed as a novel chemotherapeutic agent, especially for breast and cervical cancers.
Properties
IUPAC Name |
tribenzoyloxysilyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(21-13-5-1-6-14-21)33-37(34-26(30)22-15-7-2-8-16-22,35-27(31)23-17-9-3-10-18-23)36-28(32)24-19-11-4-12-20-24/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYANNUSOCIPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Si](OC(=O)C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.